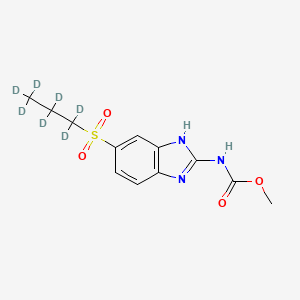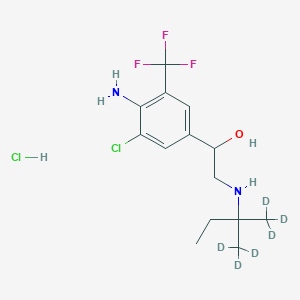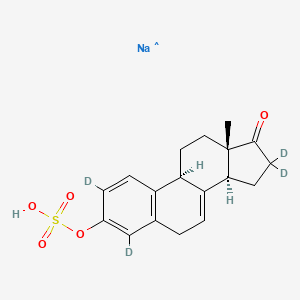
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvate Carboxylase-IN-1 is a potent inhibitor of pyruvate carboxylase, an enzyme that plays a crucial role in gluconeogenesis and lipogenesis. This compound is known for its ability to inhibit pyruvate carboxylase activity in both cell-based and cell-free assays, making it a valuable tool in biochemical research .
Preparation Methods
The synthesis of Pyruvate Carboxylase-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Pyruvate Carboxylase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Pyruvate Carboxylase-IN-1 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Pyruvate Carboxylase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of pyruvate carboxylase and to develop new inhibitors for therapeutic purposes.
Biology: The compound is used to investigate the role of pyruvate carboxylase in various metabolic pathways, including gluconeogenesis and lipogenesis.
Medicine: Pyruvate Carboxylase-IN-1 is being explored as a potential therapeutic agent for conditions such as diabetes and cancer, where pyruvate carboxylase activity is dysregulated.
Industry: The compound is used in the development of new drugs and in the study of metabolic disorders
Mechanism of Action
Pyruvate Carboxylase-IN-1 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its activity. This inhibition disrupts the conversion of pyruvate to oxaloacetate, a critical step in gluconeogenesis and lipogenesis. The molecular targets involved include the biotin carboxylase and carboxyltransferase domains of pyruvate carboxylase. The pathways affected by this inhibition include the tricarboxylic acid cycle and various biosynthetic pathways .
Comparison with Similar Compounds
Pyruvate Carboxylase-IN-1 is unique in its high potency and specificity for pyruvate carboxylase. Similar compounds include:
Acetyl-CoA carboxylase inhibitors: These compounds inhibit a different carboxylase enzyme involved in fatty acid metabolism.
Propionyl-CoA carboxylase inhibitors: These inhibitors target another carboxylase enzyme involved in amino acid metabolism.
3-Methylcrotonyl-CoA carboxylase inhibitors: These compounds inhibit an enzyme involved in leucine catabolism. Compared to these inhibitors, Pyruvate Carboxylase-IN-1 is more specific for pyruvate carboxylase and has a higher potency, making it a valuable tool for studying this enzyme
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |
InChI Key |
KQMGXHNRKZYDEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





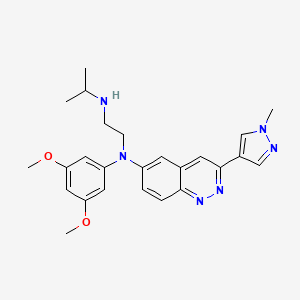


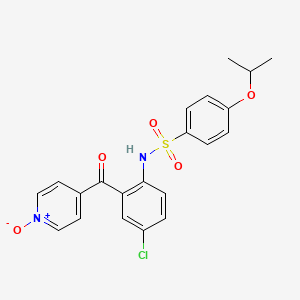
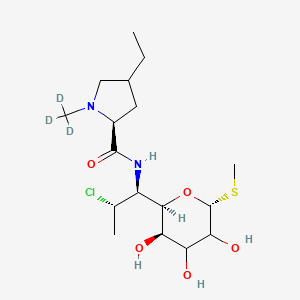
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
